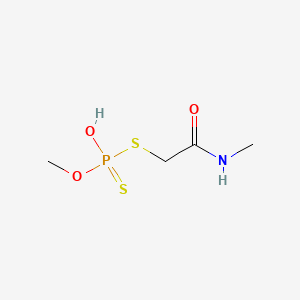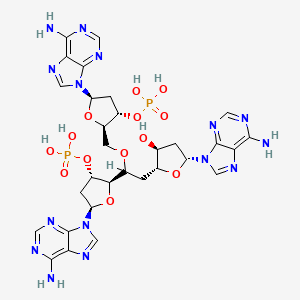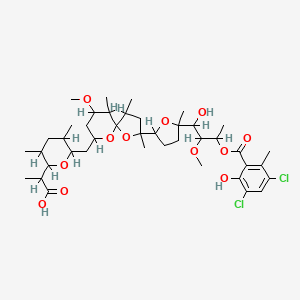
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester is a chemical compound with a complex structure that includes phosphorus, sulfur, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester typically involves the reaction of phosphorodithioic acid derivatives with appropriate methylating agents. One common method includes the esterification of phosphorodithioic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This reaction is carried out under mild conditions and yields the desired ester with good to excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: This compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism by which Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. The presence of phosphorus and sulfur atoms allows it to form strong bonds with metal ions and other reactive sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Similar in structure but with different ester groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains trimethyl groups instead of the methylamino-oxoethyl group.
Uniqueness
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2700-77-8 |
|---|---|
Molecular Formula |
C4H10NO3PS2 |
Molecular Weight |
215.2 g/mol |
IUPAC Name |
2-[hydroxy(methoxy)phosphinothioyl]sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C4H10NO3PS2/c1-5-4(6)3-11-9(7,10)8-2/h3H2,1-2H3,(H,5,6)(H,7,10) |
InChI Key |
XEXKOGVVDDWSQB-UHFFFAOYSA-N |
SMILES |
CNC(=O)CSP(=S)(O)OC |
Canonical SMILES |
CNC(=O)CSP(=S)(O)OC |
Related CAS |
20253-72-9 (potassium salt) |
Synonyms |
O-demethyldimethoate O-demethyldimethoate potassium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[(1S,2R,3aS,7aS)-2-hydroxy-1-[(3S)-3-hydroxy-4,4-dimethylnona-1,6-diynyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1231830.png)

![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-3-{[(2S,3R,4R,5S,6S)-3,5-DIHYDROXY-6-METHYL-4-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]OXY}-4,5-DIHYDROXYOXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1231834.png)


![2-[(5,6-Dimethyl-2-propyl-4-thieno[2,3-d]pyrimidinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1231838.png)

![1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone](/img/structure/B1231841.png)
![N-[2-(3-fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B1231842.png)

